(2E)-3-(2-bromo-5-methoxy-4-propoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(2-Bromo-5-methoxy-4-propoxyphenyl)acrylic acid is an organic compound with the molecular formula C13H15BrO4 This compound is characterized by the presence of a bromo group, a methoxy group, and a propoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-5-methoxy-4-propoxyphenyl)acrylic acid typically involves the bromination of a methoxy-propoxyphenyl precursor followed by the introduction of the acrylic acid group. One common method involves the reaction of 2-methoxy-4-propoxyphenol with bromine to form 2-bromo-5-methoxy-4-propoxyphenol. This intermediate is then subjected to a Heck reaction with acrylic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-methoxy-4-propoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenylacrylic acids depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-5-methoxy-4-propoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-bromo-5-methoxy-4-propoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the acrylic acid moiety can undergo Michael addition reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions in various research fields .
Properties
Molecular Formula |
C13H15BrO4 |
---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
(E)-3-(2-bromo-5-methoxy-4-propoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15BrO4/c1-3-6-18-12-8-10(14)9(4-5-13(15)16)7-11(12)17-2/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)/b5-4+ |
InChI Key |
MJIVUSPMVOIUPC-SNAWJCMRSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C(=C1)Br)/C=C/C(=O)O)OC |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Br)C=CC(=O)O)OC |
Origin of Product |
United States |
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